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This guide provides an objective comparison of methodologies and expected outcomes for

Incurred Sample Reanalysis (ISR) in the context of ketotifen pharmacokinetic (PK) studies. The

information presented herein is synthesized from established regulatory guidelines and

published bioanalytical methods for ketotifen. The experimental data is representative of typical

performance characteristics of validated assays.

Introduction to Incurred Sample Reanalysis (ISR)
Incurred Sample Reanalysis is a critical procedure in regulated bioanalysis to ensure the

reliability and reproducibility of pharmacokinetic data.[1][2] Unlike calibration standards or

quality control (QC) samples that are prepared by spiking a known concentration of the analyte

into a blank matrix, incurred samples are actual study samples from subjects who have been

administered the drug.[3][4] ISR helps to identify potential issues that may not be apparent

during pre-study method validation, such as metabolite interference, protein binding

differences, or sample inhomogeneity.[3]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European

Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic or bioequivalence studies to

confirm the reproducibility of the bioanalytical method.[1] The fundamental principle of ISR is to

reanalyze a subset of study samples in a separate analytical run and compare the results with

the initial measurements.[1]
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Regulatory Framework and Acceptance Criteria
Both the FDA and EMA have established guidelines for the conduct of ISR. While there is

broad harmonization, minor differences exist. The core requirements are summarized below.

Parameter FDA Guideline EMA Guideline

Applicability

All pivotal in vivo human

bioequivalence (BE) studies

and all pivotal PK or PD

studies.[1]

All pivotal bioequivalence

trials, first clinical trial in

subjects, first patient trial, and

first trial in patients with

impaired hepatic and/or renal

function.[1]

Number of Samples
Up to 10% of the total number

of samples.

10% of samples for the first

1000 samples, and 5% for

samples above 1000.

Acceptance Criteria

At least 67% (two-thirds) of the

reanalyzed samples should

have a percent difference

between the initial and repeat

concentration within ±20% of

their mean.[1]

At least 67% (two-thirds) of the

reanalyzed samples should

have a percent difference

between the initial and repeat

concentration within ±20% of

their mean.

The percent difference is calculated as: (%Difference) = ((Repeat Value - Initial Value) / Mean

Value) * 100

Experimental Protocols
A typical ISR workflow in a ketotifen pharmacokinetic study involves several key steps, from

sample selection to data analysis.

1. Sample Selection

Timing: Samples are typically selected to cover the entire pharmacokinetic profile, including

points around the maximum concentration (Cmax) and in the terminal elimination phase.[3]
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Number: The number of samples is determined by the total number of study samples,

following FDA or EMA guidelines.

Method: Samples are randomly selected from one or more subjects.

2. Bioanalytical Method for Ketotifen Quantification

The quantification of ketotifen in biological matrices (typically plasma) is commonly performed

using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high

sensitivity and selectivity.

Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically employed

to isolate ketotifen and an internal standard (e.g., diphenhydramine) from the plasma matrix.

[5]

Chromatographic Separation: Reversed-phase chromatography is used to separate ketotifen

from endogenous plasma components.

Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer

operating in multiple reaction monitoring (MRM) mode.

3. Reanalysis Procedure

The selected incurred samples are reanalyzed in a separate analytical run on a different day

from the original analysis.[1]

The reanalysis should be performed using the same validated bioanalytical method as the

original analysis.[3]

4. Data Evaluation

The concentrations obtained from the reanalysis are compared to the original

concentrations.

The percent difference for each sample pair is calculated.

The percentage of sample pairs meeting the acceptance criteria (≤20% difference) is

determined.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/14608613/
https://e-b-f.eu/wp-content/uploads/2018/06/bcn2017-Cecilia-Arfvidsson_AZ.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/SA-TS-incurred-sample-reanalysis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative Performance of Bioanalytical Methods
for Ketotifen
While specific ISR data for ketotifen studies is not always published, the performance

characteristics of the bioanalytical methods used provide a strong indication of their expected

reproducibility. The table below summarizes the precision and accuracy of different published

LC-MS/MS methods for ketotifen, which are key indicators for successful ISR.

Method
Analyte(s
)

LLOQ
(pg/mL)

Intra-day
Precision
(%RSD)

Inter-day
Precision
(%RSD)

Accuracy
(%Bias)

Referenc
e

LC-MS/MS Ketotifen 10 < 8.2% < 8.2%
-2.4% to

3.4%
[5]

GC-MS Ketotifen 40 -
16.3% -

23.6%

-1.9% to

5.9%
[6]

LC-MS/MS Ketotifen 20
2.28% -

6.67%

3.14% -

7.56%

-2.44% to

6.31%
[7]

The low percent relative standard deviation (%RSD) for precision and the small percent bias for

accuracy in the LC-MS/MS methods suggest a high degree of reproducibility, which would be

expected to translate to a high passing rate for ISR.

Visualizing the Incurred Sample Reanalysis
Workflow
The following diagrams illustrate the key processes in ISR for ketotifen pharmacokinetic

studies.
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Caption: Workflow of Incurred Sample Reanalysis within a Ketotifen Pharmacokinetic Study.
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Start ISR Evaluation
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Caption: Decision logic for evaluating Incurred Sample Reanalysis results.
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Conclusion
Incurred Sample Reanalysis is an indispensable component of modern bioanalytical support for

pharmacokinetic studies. For a compound like ketotifen, where sensitive and reliable

quantification is paramount for accurate PK assessment, a robust ISR program provides

confidence in the generated data. The use of validated, high-precision LC-MS/MS methods is

crucial for achieving a high ISR passing rate and ensuring the integrity of the study results.

Adherence to regulatory guidelines from bodies such as the FDA and EMA is mandatory for the

acceptance of data in regulatory submissions.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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